molecular formula C25H24N4O3S B2913469 N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 688356-42-5

N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide

Cat. No. B2913469
CAS RN: 688356-42-5
M. Wt: 460.55
InChI Key: GYPSBGHMOCWGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide, also known as BZQSA, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BZQSA belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific kinases involved in cancer cell proliferation. The quinazoline moiety is known for its kinase inhibitory properties, making it a valuable candidate for developing targeted cancer therapies .

Antioxidant Studies

N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has been evaluated for its antioxidant properties. The presence of the dimethoxyphenyl group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. The quinazoline core structure is known to exhibit antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Applications

Due to its structural similarity to other anti-inflammatory agents, this compound has been investigated for its potential to reduce inflammation. It may inhibit the production of pro-inflammatory cytokines, providing relief in conditions like arthritis .

Enzyme Inhibition Studies

N-benzyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide has been explored as an enzyme inhibitor. Its ability to inhibit specific enzymes can be utilized in various therapeutic applications, including metabolic disorders and infectious diseases .

Pharmacokinetic Studies

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), have been studied to understand its behavior in biological systems. This information is crucial for developing effective and safe pharmaceutical formulations .

Drug Delivery Systems

Research has also focused on incorporating this compound into novel drug delivery systems. Its chemical stability and bioactivity make it suitable for various delivery mechanisms, including nanoparticles and liposomes, enhancing its therapeutic efficacy .

properties

IUPAC Name

N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-19-12-18(13-20(14-19)32-2)27-24-21-10-6-7-11-22(21)28-25(29-24)33-16-23(30)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPSBGHMOCWGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide

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